molecular formula C16H14N3PS B11094514 N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine

N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine

Cat. No.: B11094514
M. Wt: 311.3 g/mol
InChI Key: LLNIFYUVWXESOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE is a complex organic compound that belongs to the class of phosphorothioates. These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and nitrogen atoms. The compound is notable for its unique structure, which includes a pyrimidine ring—a six-membered aromatic ring containing two nitrogen atoms. This structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of diphenylphosphorothioic chloride with 2-aminopyrimidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorothioate oxides, while substitution reactions can produce a variety of pyrimidine derivatives.

Scientific Research Applications

N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell signaling pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIDINYL)AMINE: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-DIPHENYLPHOSPHOROTHIOYL-N-(2-THIAZOLYL)AMINE: Contains a thiazole ring instead of a pyrimidine ring.

    N-DIPHENYLPHOSPHOROTHIOYL-N-(2-IMIDAZOLYL)AMINE: Features an imidazole ring in place of the pyrimidine ring.

Uniqueness

N-DIPHENYLPHOSPHOROTHIOYL-N-(2-PYRIMIDINYL)AMINE is unique due to its specific combination of a phosphorothioate group and a pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N3PS

Molecular Weight

311.3 g/mol

IUPAC Name

N-diphenylphosphinothioylpyrimidin-2-amine

InChI

InChI=1S/C16H14N3PS/c21-20(14-8-3-1-4-9-14,15-10-5-2-6-11-15)19-16-17-12-7-13-18-16/h1-13H,(H,17,18,19,21)

InChI Key

LLNIFYUVWXESOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.